molecular formula C15H22N2O2 B7475486 N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

Cat. No. B7475486
M. Wt: 262.35 g/mol
InChI Key: ZKIKZSLFTGQDOE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, also known as DMHPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. DMHPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of COX-2 and reducing the production of prostaglandins. N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to have analgesic, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, which makes it a valuable tool for studying the role of COX-2 in pain and inflammation. However, N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has limitations, including its low solubility in water and its limited bioavailability, which may affect its effectiveness in vivo.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the development of more potent and selective analogs of N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide. Additionally, further studies are needed to investigate the mechanism of action of N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide and its effects on other ion channels and neurotransmitter systems.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide can be synthesized using various methods, including the reaction of 3,5-dimethylaniline with 4-hydroxypiperidine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. Another method involves the reaction of 3,5-dimethylaniline with 1-bromo-4-hydroxypiperidine in the presence of potassium carbonate and dimethylformamide. The synthesis of N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been achieved using other methods, such as the reaction of 3,5-dimethylaniline with 4-hydroxypiperidine in the presence of palladium on carbon and hydrogen gas.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has been studied extensively for its potential applications in the field of pharmacology. It has been found to have analgesic and anti-inflammatory properties and has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins that are involved in pain and inflammation. N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to have anticonvulsant activity and has been studied for its potential applications in the treatment of epilepsy.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-7-12(2)9-13(8-11)16-15(19)10-17-5-3-14(18)4-6-17/h7-9,14,18H,3-6,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIKZSLFTGQDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide

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